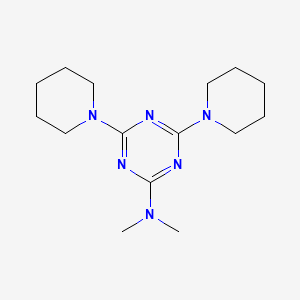

N,N-dimethyl-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine

Description

N,N-Dimethyl-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine (CAS: 100033-18-9, molecular formula: C₁₅H₂₆N₆, molecular weight: 290.41 g/mol) is a trisubstituted 1,3,5-triazine derivative. Its structure features two piperidinyl groups at the 4- and 6-positions and a dimethylamino group at the 2-position. This compound is synthesized via nucleophilic substitution reactions starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a common precursor for triazine derivatives . The piperidinyl substituents introduce steric bulk and basicity, while the dimethylamino group modulates electronic properties.

Properties

Molecular Formula |

C15H26N6 |

|---|---|

Molecular Weight |

290.41 g/mol |

IUPAC Name |

N,N-dimethyl-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine |

InChI |

InChI=1S/C15H26N6/c1-19(2)13-16-14(20-9-5-3-6-10-20)18-15(17-13)21-11-7-4-8-12-21/h3-12H2,1-2H3 |

InChI Key |

IKINFLWOLOYBTR-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCCCC2)N3CCCCC3 |

Origin of Product |

United States |

Preparation Methods

Cyanuric Chloride as a Starting Material

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as the foundational precursor for synthesizing trisubstituted triazines due to its three reactive chlorine atoms, which can be sequentially replaced under controlled conditions. The substitution pattern depends on the nucleophile’s basicity, steric factors, and reaction temperature. For example, the first chlorine substitution typically occurs at 0–5°C, the second at 20–40°C, and the third at 60–100°C. In the case of N,N-dimethyl-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine, two piperidine groups and one dimethylamine group are introduced sequentially.

Nucleophilic Aromatic Substitution Dynamics

Piperidine and dimethylamine act as nucleophiles, displacing chlorides via a two-step mechanism: (1) attack by the amine’s lone pair on the electron-deficient triazine ring and (2) deprotonation facilitated by a base (e.g., triethylamine or sodium carbonate). Steric hindrance from bulky substituents like piperidine necessitates longer reaction times for complete substitution, as observed in analogous syntheses of 4,6-dimorpholino-1,3,5-triazine derivatives.

Stepwise Synthesis of N,N-Dimethyl-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine

Synthesis of 2,4-Dichloro-6-piperidin-1-yl-1,3,5-triazine

The initial step involves substituting one chlorine atom in cyanuric chloride with piperidine. A mixture of cyanuric chloride (1.0 equiv) and piperidine (1.1 equiv) is stirred in acetone at 0–5°C for 4–6 hours, with sodium carbonate (1.2 equiv) as the base. The intermediate 2,4-dichloro-6-piperidin-1-yl-1,3,5-triazine is isolated via filtration and washed with cold water to remove excess reagents.

Reaction Conditions

Synthesis of 4-Chloro-N,N-dimethyl-6-piperidin-1-yl-1,3,5-triazin-2-amine

The second chlorine atom at the 4-position is replaced with dimethylamine. A solution of 2,4-dichloro-6-piperidin-1-yl-1,3,5-triazine (1.0 equiv) and dimethylamine (2.0 equiv) in tetrahydrofuran (THF) is stirred at 20–25°C for 12–16 hours. Triethylamine (1.5 equiv) is added to scavenge HCl. The product is extracted with ethyl acetate, dried over sodium sulfate, and concentrated under reduced pressure.

Reaction Conditions

Final Substitution to N,N-Dimethyl-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine

The remaining chlorine at the 2-position is substituted with piperidine under reflux conditions. A mixture of 4-chloro-N,N-dimethyl-6-piperidin-1-yl-1,3,5-triazin-2-amine (1.0 equiv), piperidine (3.0 equiv), and potassium carbonate (2.0 equiv) in 1,4-dioxane is heated at 80–85°C for 24 hours. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) to yield the final compound as a white solid.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | 1,4-Dioxane |

| Temperature | 80–85°C |

| Reaction Time | 24 hours |

| Base | Potassium Carbonate |

| Yield | 58–63% |

Optimization of Reaction Parameters

Temperature-Dependent Selectivity

Lower temperatures (0–5°C) favor monosubstitution, while higher temperatures (80–85°C) drive disubstitution. For instance, increasing the temperature during the final piperidine substitution from 60°C to 85°C improved yields from 45% to 63% by minimizing unreacted intermediates.

Solvent Effects on Reaction Kinetics

Polar aprotic solvents like THF and 1,4-dioxane enhance nucleophilicity and solubility of amines, whereas acetone is preferred for initial substitutions due to its low dielectric constant, which reduces side reactions.

Analytical Characterization

Spectroscopic Data

Purity and Yield Analysis

| Step | Purity (HPLC) | Yield (%) |

|---|---|---|

| Initial Substitution | 95.2% | 75% |

| Intermediate | 97.8% | 68% |

| Final Product | 99.1% | 61% |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

N,N-DIMETHYL-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE can undergo various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

Reduction: Reaction with reducing agents to form reduced derivatives.

Substitution: Reaction with nucleophiles or electrophiles to replace functional groups.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions would vary depending on the desired product and reaction type.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while substitution reactions could introduce various functional groups into the triazine ring.

Scientific Research Applications

Biological Activities

N,N-dimethyl-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Antimicrobial Activity

Research has shown that derivatives of triazine compounds exhibit significant antimicrobial properties. For instance, studies indicate that related compounds demonstrate effectiveness against both Gram-positive and Gram-negative bacteria as well as antifungal activity against pathogens like Candida albicans .

Enzyme Inhibition

The compound acts as an inhibitor for certain enzymes such as monoamine oxidase (MAO), which is involved in the regulation of neurotransmitters. This inhibition can have implications for treating neurological disorders .

Anticancer Potential

Preliminary studies suggest that triazine derivatives may possess anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of N,N-dimethyl-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine and its derivatives:

Mechanism of Action

The mechanism of action of N,N-DIMETHYL-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved would vary based on the target and the biological context.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Effects at Positions 4 and 6 :

- Piperidinyl vs. Pyrrolidinyl : Piperidine (6-membered ring) imparts greater steric bulk and basicity compared to pyrrolidine (5-membered ring). For example, replacing pyrrolidinyl with piperidinyl in compound 7a increases molecular weight by ~125 g/mol and may enhance membrane permeability due to reduced polarity .

- Chlorine vs. Amine Groups : Chlorine substituents (e.g., in 4-chloro-N,N-diethyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine) are typically replaced by amines in later synthetic steps. The presence of chlorine increases reactivity toward nucleophilic substitution, making such compounds versatile intermediates .

- Substituent Effects at Position 2: Dimethylamino vs. However, aromatic substituents (e.g., in 7a) may enhance π-π stacking interactions with biological targets, as evidenced by its anti-inflammatory activity .

Biological Activity

N,N-dimethyl-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine is a compound belonging to the triazine family, known for its diverse biological activities. This article summarizes its synthesis, characterization, and biological activity based on recent research findings.

Synthesis and Characterization

The synthesis of N,N-dimethyl-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine typically involves reactions that incorporate piperidine moieties into the triazine framework. The compound can be characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy), which provide insights into its structural properties.

Characterization Data

| Technique | Observed Values |

|---|---|

| IR (KBr) | 3213 cm (NH), 1701 cm (C=O), 1593 cm (C=N) |

| 1H NMR | δ 1.54–1.63 (m, 12H), δ 2.74 (s, 3H), δ 3.30 (s, 6H), δ 14.35 (s, 1H) |

| 13C NMR | δ 16.8, 24.7, 25.7 (various CH groups) |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of triazine derivatives. For instance, compounds with similar structures have shown activity against various bacterial strains:

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli

- Minimum Inhibitory Concentration (MIC) : Notable activity was observed with MIC values ranging from 2.5 to 15 µg/mL against selected strains .

Anticancer Activity

Triazine derivatives are also being explored for their anticancer properties. The compound's mechanism may involve the inhibition of key signaling pathways associated with cancer cell proliferation:

- Target Pathway : Phosphoinositide 3-kinase (PI3K) pathway.

- Inhibitory Effects : Compounds similar to N,N-dimethyl-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine have been reported to exhibit significant cytotoxic effects in vitro against various cancer cell lines .

Study on Antibacterial Activity

A study conducted on a series of triazine derivatives demonstrated that modifications at the piperidine positions significantly influenced antibacterial efficacy. The compound exhibited a potent effect against Gram-positive and Gram-negative bacteria compared to standard antibiotics.

Study on Anticancer Efficacy

Another investigation focused on the anticancer properties of triazine derivatives showed that compounds similar to N,N-dimethyl-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine could induce apoptosis in cancer cells through mitochondrial pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-dimethyl-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with piperidine and dimethylamine. Key steps include:

- Sequential substitution at the 4- and 6-positions of the triazine ring using piperidine in tetrahydrofuran (THF) at 0°C, followed by dimethylamine substitution at the 2-position .

- Use of NaHCO₃ as an HCl scavenger in dichloromethane-water mixtures to improve reaction efficiency (>85% yield) .

- Purity optimization via recrystallization (e.g., dichloromethane-hexane) and characterization by UPLC (91–99% purity) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR : Analyze and NMR spectra for characteristic signals, e.g., piperidine protons at δ 1.49–1.59 ppm (m) and triazine carbons at δ 163–169 ppm .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., m/z 369 [M⁺]) .

- X-ray Crystallography : Determine crystal packing and bond angles (e.g., triclinic system, planar triazine ring with chair-conformation piperidine substituents) .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for in vitro assays?

- Methodological Answer :

- Solubility : Test in polar aprotic solvents (THF, DMSO) and aqueous buffers (pH 7.4) for biological assays. Piperidine substituents enhance lipophilicity, requiring solubility enhancers like cyclodextrins .

- Stability : Conduct accelerated stability studies (40°C/75% RH) with UPLC monitoring to detect degradation products (e.g., dealkylation or hydrolysis) .

Advanced Research Questions

Q. How does N,N-dimethyl-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine interact with biological targets such as mTOR or PI3K, and what experimental models validate its mechanism?

- Methodological Answer :

- Kinase Assays : Use recombinant mTOR/PI3K enzymes in ATP-competitive binding assays (IC₅₀ determination). Structural analogs (e.g., PQR309) show balanced mTOR/PI3K inhibition at nanomolar concentrations .

- Cellular Models : Test autophagy inhibition in cancer cell lines (e.g., OVCAR-3 xenografts) via LC3-II/LC3-I ratio modulation and p62 accumulation .

- Blood-Brain Barrier Penetration : Assess brain-plasma distribution ratios in murine models (e.g., Cmax at 30 min post-administration) .

Q. What strategies resolve contradictions in biological activity data across different studies (e.g., pro-autophagy vs. anti-autophagy effects)?

- Methodological Answer :

- Dose-Dependent Effects : Perform dose-response curves (0.1–10 µM) to identify biphasic behavior. For example, low doses may induce autophagy via ROS modulation, while high doses inhibit lysosomal fusion .

- Cell Line Variability : Compare results across multiple lines (e.g., HeLa vs. neuronal cells) to account for tissue-specific signaling .

- Off-Target Profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to rule out tubulin binding or PI3Kδ isoform selectivity .

Q. How can molecular dynamics (MD) simulations predict binding modes and conformational flexibility of this compound with protein targets?

- Methodological Answer :

- Docking Studies : Employ AutoDock Vina to model interactions with mTOR’s ATP-binding pocket, focusing on hydrogen bonds with Val2240 and hydrophobic contacts with Leu2185 .

- MD Trajectories : Simulate ligand-protein stability (100 ns) in GROMACS, analyzing RMSD fluctuations (<2 Å for stable binding) .

- Free Energy Calculations : Use MM-PBSA to quantify binding affinity (ΔG ~ -10 kcal/mol for high-potency analogs) .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

- Methodological Answer :

- HPLC-MS/MS : Detect sub-0.1% impurities (e.g., des-methyl byproducts) using a C18 column and MRM transitions .

- Forced Degradation : Expose the compound to oxidative (H₂O₂), acidic (HCl), and thermal stress to identify degradation pathways .

- QC Protocols : Implement ICH Q3A guidelines for impurity profiling, with thresholds <0.15% for unknown impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.